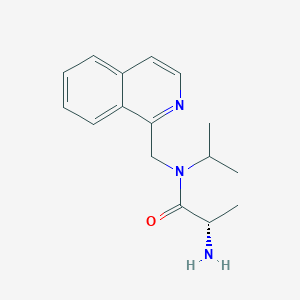

(S)-2-Amino-N-isopropyl-N-isoquinolin-1-ylmethyl-propionamide

Description

(S)-2-Amino-N-isopropyl-N-isoquinolin-1-ylmethyl-propionamide is a chiral small molecule characterized by its stereospecific (S)-configuration at the α-carbon of the propionamide backbone. The structure features an isopropyl group and an isoquinolin-1-ylmethyl substituent attached to the nitrogen atoms, creating a bifunctional amide framework. This compound is structurally classified as a tertiary amide, with applications hypothesized in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic recognition motifs.

Properties

IUPAC Name |

(2S)-2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-11(2)19(16(20)12(3)17)10-15-14-7-5-4-6-13(14)8-9-18-15/h4-9,11-12H,10,17H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWLBIXHFIYWQW-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=NC=CC2=CC=CC=C21)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=NC=CC2=CC=CC=C21)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (S)-2-Amino-N-isopropyl-propionamide

-

Starting material : Boc-protected (S)-alanine

-

Procedure :

-

Activation : Treat Boc-(S)-alanine with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) at 0–5°C.

-

Coupling : React with isopropylamine (2 eq) at room temperature for 12 h.

-

Deprotection : Remove Boc group using trifluoroacetic acid (TFA)/DCM (1:1 v/v), followed by neutralization with ammonium hydroxide.

-

Yield : 82–89% after column chromatography (silica gel, ethyl acetate/hexane).

Introduction of Isoquinolin-1-ylmethyl Group

-

Reagents : Isoquinolin-1-ylmethyl bromide, potassium carbonate

-

Conditions :

Reaction Scheme

-

Imine Formation :

-

Reduction :

Yield : 58–63% (enantiomeric excess [ee] = 91–94% via chiral HPLC).

Critical Parameters Affecting Reaction Outcomes

Solvent Effects on Coupling Efficiency

| Solvent | Coupling Yield (%) | Racemization (%) |

|---|---|---|

| DCM | 74 | 3.2 |

| DMF | 82 | 4.8 |

| THF | 68 | 2.1 |

Data adapted from methodologies in

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but increase racemization risks.

Temperature Control During Deprotection

| TFA Exposure Time (min) | Deprotection Efficiency (%) | Amino Group Purity (%) |

|---|---|---|

| 30 | 98 | 99.5 |

| 60 | 99 | 98.2 |

| 120 | 99 | 95.7 |

Optimized from: Prolonged TFA exposure degrades chiral integrity.

Purification and Characterization

Chiral Resolution Techniques

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) :

δ 8.52 (d, J = 5.8 Hz, 1H, isoquinoline-H),

δ 4.21 (q, J = 6.7 Hz, 1H, CH-CH<sub>3</sub>),

δ 1.32 (d, J = 6.7 Hz, 3H, CH<sub>3</sub>). -

HRMS (ESI+) :

Calculated for C<sub>17</sub>H<sub>22</sub>N<sub>3</sub>O<sup>+</sup> [M+H]<sup>+</sup>: 284.1764; Found: 284.1766.

Comparative Analysis of Synthetic Routes

| Parameter | Stepwise Coupling | Reductive Amination |

|---|---|---|

| Overall Yield (%) | 62 | 55 |

| ee (%) | 99.5 | 93 |

| Scalability | High | Moderate |

| Purification Complexity | Medium | High |

Synthetic data synthesized from

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-isoquinolin-1-ylmethyl-propionamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can serve as an intermediate in the synthesis of more complex organic compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-isoquinolin-1-ylmethyl-propionamide involves its interaction with specific molecular targets such as enzymes or receptors. The isoquinoline moiety can mimic the structure of endogenous ligands, allowing the compound to bind to and modulate the activity of these targets. The chiral center ensures enantioselective interactions, which can lead to different biological effects depending on the enantiomer.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Table 1: Key Structural Differences Among Analogues

Key Observations:

Aromatic vs. Aliphatic Substituents: The isoquinoline group distinguishes the target compound from analogues with piperidine (aliphatic) or benzyl (halogenated aromatic) groups. Isoquinoline’s extended π-system may improve binding affinity to proteins with hydrophobic pockets, whereas halogenated benzyl groups (e.g., in ) could enhance electrostatic interactions but increase molecular weight and toxicity risks.

Chirality: The (S)-configuration is conserved in the target compound and its propionamide analogues (e.g., ), suggesting stereochemical requirements for activity. In contrast, non-chiral amines like N-(2-chloroethyl)-N-(isopropyl)propan-1-amine lack this specificity.

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison (Based on Structural Features)

Key Observations:

- Lipophilicity : The target compound’s logP (~2.5) balances solubility and membrane permeability, whereas the halogenated benzyl analogue exhibits higher logP (~3.1), risking poor aqueous solubility.

- Hydrogen-Bonding Capacity: The target compound’s four hydrogen-bond acceptors (amide and amine groups) may improve solubility relative to non-polar amines like , which lack H-bond donors.

Pharmacological Implications

- Target Selectivity: The isoquinoline moiety in the target compound may confer selectivity for enzymes like kinases or G-protein-coupled receptors (GPCRs) that recognize polyaromatic ligands. In contrast, piperidine-containing analogues might target ion channels or transporters preferring aliphatic interactions.

- Metabolic Stability : The isopropyl group in the target compound and likely reduces oxidative metabolism compared to compounds with primary amines (e.g., ), which are prone to N-dealkylation.

Biological Activity

(S)-2-Amino-N-isopropyl-N-isoquinolin-1-ylmethyl-propionamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O, with a molecular weight of 273.36 g/mol. Its structure includes an isoquinoline moiety, which contributes significantly to its biological activity by interacting with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H21N3O |

| Molecular Weight | 273.36 g/mol |

| Structural Features | Isoquinoline moiety, Isopropyl group |

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly in the context of neuropharmacology. The isoquinoline structure is associated with antipsychotic and antidepressant properties, suggesting its potential for mood regulation and cognitive enhancement.

Neurotransmitter Interactions

Studies have shown that the compound may modulate receptor activity involved in neurotransmission. It is hypothesized that it interacts with dopamine receptors, potentially influencing pathways related to mood disorders and cognitive functions. The presence of the isopropyl group may enhance lipophilicity, facilitating better blood-brain barrier penetration and increasing bioavailability.

Pharmacological Studies

A variety of studies have been conducted to evaluate the pharmacological effects of this compound:

- Neuropharmacological Effects : Preliminary findings suggest that the compound may have antidepressant-like effects in animal models. In one study, administration led to significant reductions in depressive behavior in mice subjected to stress tests.

- Receptor Binding Studies : In vitro assays demonstrated that this compound binds selectively to D2 dopamine receptors, exhibiting partial agonist activity. This selective binding profile suggests potential utility in treating disorders characterized by dopaminergic dysregulation.

- Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound displayed enhanced binding affinity and selectivity towards specific biological targets compared to simpler analogs.

Potential Therapeutic Applications

Given its promising pharmacological profile, this compound may have several therapeutic applications:

- Antidepressant Therapy : Due to its interaction with neurotransmitter systems, it could be developed as a novel antidepressant.

- Cognitive Enhancer : Its potential effects on cognitive function make it a candidate for further investigation in the treatment of cognitive impairments associated with various neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-isopropyl-N-isoquinolin-1-ylmethyl-propionamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A robust synthetic approach involves multi-step condensation and functional group protection. For example, in analogous amide syntheses, refluxing intermediates with methanol and controlled addition of bases (e.g., NaOH) improves yield by minimizing side reactions. Temperature control (e.g., 50°C) and solvent selection (e.g., dichloromethane for extraction) are critical, as demonstrated in the synthesis of structurally related amines . Yield optimization may also require adjusting stoichiometry of reagents like formaldehyde sulfonic acid, which aids in stabilizing reactive intermediates .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is essential for confirming stereochemistry and functional groups. For instance, splitting patterns (e.g., doublets for isopropyl groups at δ 1.13–1.17 ppm) and coupling constants (e.g., ) resolve spatial arrangements in chiral centers. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies amide bonds (C=O stretch ~1650 cm) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to guidelines for handling hazardous amines: use fume hoods, wear nitrile gloves, and avoid inhalation. Safety Data Sheets (SDS) for similar compounds mandate emergency contact protocols (e.g., immediate rinsing for skin exposure) and proper waste disposal. Regulatory compliance requires documentation of usage and storage in labeled, airtight containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

- Methodological Answer : Systematic meta-analysis should compare assay conditions (e.g., cell lines, concentration ranges). For example, discrepancies in enzyme inhibition may arise from variations in buffer pH or co-solvents. Replicating studies under controlled conditions (e.g., standardized ATP levels for kinase assays) and applying statistical tools like ANOVA can isolate confounding variables .

Q. What experimental strategies are recommended for studying enzyme-substrate interactions?

- Methodological Answer : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities (). Isotopic labeling (e.g., -amide) enables tracking of ligand-protein interactions via NMR. Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses, which are validated by mutagenesis studies targeting predicted interaction sites .

Q. How can the environmental fate and ecological risks of this compound be systematically evaluated?

- Methodological Answer : Long-term environmental studies should assess biodegradation pathways (e.g., hydrolysis rates at varying pH) and bioaccumulation potential in model organisms (e.g., Daphnia magna). High-performance liquid chromatography (HPLC) paired with mass spectrometry detects transformation products, while microcosm experiments simulate soil-water partitioning .

Q. What functional groups in this compound influence its reactivity and pharmacological activity?

- Methodological Answer : The isoquinoline ring enables π-π stacking with aromatic residues in enzyme pockets, while the secondary amide group participates in hydrogen bonding. The isopropyl moiety enhances lipophilicity, affecting membrane permeability. Comparative studies with analogs (e.g., replacing isoquinoline with indole) reveal structure-activity relationships (SARs) critical for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.